(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-[(dimethylcarbamoylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-3-5-9(6-4-8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHHVWYZCFQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)N(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
<Senior Application Scientist >
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly reliant on the strategic use of sophisticated building blocks to construct novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. Among these, boronic acids have emerged as exceptionally versatile reagents. This guide provides a comprehensive technical overview of a particularly interesting derivative, (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid (CAS Number: 1182344-40-6), from the perspective of a senior application scientist. Our focus will be on the practical application of this compound, delving into the causality behind experimental choices and providing a framework for its successful utilization in a research and development setting.
Core Compound Analysis: Structure, Properties, and Significance
This compound is a bifunctional molecule of significant interest in drug discovery.[1] Its structure marries the well-established reactivity of an aryl boronic acid with a dimethylureido-methyl substituent, a group that can confer desirable physicochemical properties to a parent molecule.
Structural Dissection and Physicochemical Properties
Caption: Chemical structure of the topic molecule.
| Property | Value | Source |
| CAS Number | 1182344-40-6 | [2][3] |
| Molecular Formula | C10H15BN2O3 | PubChem |
| Molecular Weight | 222.05 g/mol | PubChem |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [2][5] |
| Storage | 2-8°C under an inert atmosphere | [2][5] |
The boronic acid moiety is an sp² hybridized, trigonal planar structure with a vacant p-orbital, rendering it a mild Lewis acid.[6] This electronic feature is the basis for its utility in palladium-catalyzed cross-coupling reactions. The dimethylureido-methyl group, on the other hand, is primarily a modulator of physical properties. The urea functionality can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and target engagement.
Strategic Importance in Medicinal Chemistry
The incorporation of boronic acids into drug candidates has seen a significant rise, with several FDA-approved drugs featuring this moiety.[1][7] this compound is particularly valuable as it allows for the introduction of a specific side chain that can:
-
Enhance Pharmacokinetic Properties: The polarity of the urea group can improve aqueous solubility, while the overall substituent can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Modulate Target Affinity: The dimethylureido-methyl group can form specific interactions within a biological target's binding site, potentially increasing potency and selectivity.
-
Serve as a Versatile Synthetic Handle: Its primary utility lies in its role in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.[8][9]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative and reliable method.
Synthetic Workflow
Caption: A typical synthetic workflow.
Detailed Experimental Methodology
Materials:
-
4-Bromobenzylamine hydrochloride
-
N,N-Dimethylcarbamoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 1-(4-Bromobenzyl)-3,3-dimethylurea
-
Rationale: This step introduces the dimethylurea moiety. Triethylamine is used as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
-
Procedure:
-
Suspend 4-bromobenzylamine hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient).
-
Step 2: Synthesis of this compound, pinacol ester
-
Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts the aryl bromide to a boronate ester.[10] B₂pin₂ is a stable and easy-to-handle source of boron. Pd(dppf)Cl₂ is a common and effective catalyst for this transformation.
-
Procedure:
-
To a solution of 1-(4-bromobenzyl)-3,3-dimethylurea (1.0 eq) in 1,4-dioxane, add B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-90°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Step 3: Hydrolysis to this compound
-
Rationale: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis cleaves the pinacol group to yield the final product.
-
Procedure:
-
Dissolve the pinacol ester in a mixture of acetone and 1M HCl.
-
Stir at room temperature for 4-6 hours.
-
Remove the acetone in vacuo.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[8][9]
Generalized Suzuki-Miyaura Protocol
Caption: Suzuki-Miyaura cross-coupling workflow.
A typical procedure involves reacting the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base in a suitable solvent system. The choice of catalyst, base, and solvent is crucial and often needs to be optimized for a specific substrate pair.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, the N-H proton, and the two N-methyl groups. The B(OH)₂ protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. Purity can be assessed by the relative area of the main peak.[11] |
| HPLC | A single major peak, with purity determined by area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.[12] |
Safety and Handling
As with all organoboron compounds, appropriate safety precautions must be observed.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][13] Boronic acids can dehydrate to form cyclic boroxine anhydrides.
-
Incompatibilities: Avoid strong oxidizing agents.[13]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and organic synthesists. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the potential for the dimethylureido-methyl substituent to favorably modulate the properties of a target molecule, makes it a powerful tool in the design and synthesis of novel compounds. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is paramount to its successful application in research and drug development.
References
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Das, A., & Rhee, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
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ESPI Metals. (n.d.). Boron Safety Information. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 88, 207-211. Available at: [Link]
-
Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Available at: [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
-
Zakarian Lab Safety Protocol. (n.d.). University of California, Santa Barbara. Available at: [Link]
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Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
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Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces). Available at: [Link]
-
MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Available at: [Link]
-
Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. (2021, December 13). ACS Publications. Available at: [Link]
-
PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Available at: [Link]
-
ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
-
Dana Bioscience. (n.d.). (4-(3,3-Dimethylureido)phenyl)boronic acid 5g. Available at: [Link]
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LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available at: [Link]
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PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Available at: [Link]
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(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, boronic acids are pivotal intermediates, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right.[1][2] The compound this compound is a molecule of significant interest, integrating the reactive boronic acid moiety with a hydrogen-bonding urea group. This unique combination makes it a valuable building block for complex molecular architectures.
However, the synthesis of such multifunctional molecules can yield impurities, isomers, or degradation products like boroxines (cyclic anhydrides). Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely an academic exercise; it is a critical component of quality control, ensuring the compound's identity, purity, and stability for its intended application. This guide provides a comprehensive, field-proven strategy for the definitive structural characterization of this molecule, grounded in the principles of modern analytical chemistry.
Molecular Overview and Physicochemical Properties
The target molecule comprises a para-substituted phenylboronic acid, where the substituent is a methyl group linked to a 3,3-dimethylurea functional group. This structure presents several key features for analytical interrogation: an aromatic ring system, a boronic acid group with exchangeable protons, a urea linkage with a distinct carbonyl environment, and aliphatic methyl groups.
Caption: Chemical structure of the target compound.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [3] |
| Molecular Weight | 222.05 g/mol | N/A |
| Appearance | Solid Powder | [4] |
| Purity (Typical) | ≥95% | [3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |
The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy
A confident structural assignment relies on the convergence of data from orthogonal analytical techniques. We will begin with the most powerful methods for elucidating organic structures: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by Infrared (IR) Spectroscopy for functional group confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei (¹H, ¹³C, ¹¹B).
Causality of Experimental Choice: For a molecule with exchangeable protons (B(OH)₂ and NH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) or methanol (CD₃OD) as it is less prone to rapid proton exchange, allowing for the observation of these key functional group signals.
This technique identifies all unique proton environments in the molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data with appropriate phasing, baseline correction, and integration.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | Broad singlet | 2H | B(OH )₂ | Boronic acid protons are acidic and often appear as a broad signal. |
| ~7.70 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to B) | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |
| ~7.25 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂) | Protons ortho to the methylene group are less deshielded. |
| ~6.45 | t, J ≈ 6 Hz | 1H | NH | The urea N-H proton couples with the adjacent methylene protons. |
| ~4.20 | d, J ≈ 6 Hz | 2H | Ar-CH₂ -NH | Methylene protons are coupled to the adjacent N-H proton. |
| ~2.80 | s | 6H | N(CH₃ )₂ | The two methyl groups are equivalent and appear as a singlet. |
This provides a count of the unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl).
Key Insight: The carbon atom directly attached to the boron (C-B) is often difficult to observe or appears as a very broad, low-intensity signal. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), a characteristic feature that itself serves as a piece of structural evidence.[5]
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | C =O | Typical chemical shift for a urea carbonyl carbon. |
| ~142 | Ar-C (para to B) | Aromatic quaternary carbon attached to the methylene group. |
| ~134 | Ar-C H (ortho to B) | Aromatic methine carbons deshielded by the boronic acid. |
| ~133 (broad) | Ar-C -B | Quaternary carbon attached to boron; signal may be unobserved.[5] |
| ~127 | Ar-C H (ortho to CH₂) | Aromatic methine carbons shielded relative to those ortho to boron. |
| ~45 | Ar-C H₂-NH | Methylene carbon. |
| ~35 | N(C H₃)₂ | Dimethyl carbons. |
This technique is essential for confirming the presence and oxidation state of boron.[6]
Expertise in Practice: For boronic acids, ¹¹B NMR provides a direct window into the boron's chemical environment. A single, relatively sharp peak is expected for the trigonal planar (sp²) boronic acid. The formation of boronate esters or the tetrahedral boronate anion at high pH would result in a significant upfield shift.[7][8] This makes ¹¹B NMR an excellent tool for stability and formulation studies.
Expected Data: A signal in the range of δ 28-33 ppm (relative to BF₃·OEt₂) is characteristic of an arylboronic acid.[8]
Caption: A streamlined workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Self-Validating Protocol: The key to a trustworthy MS result for this compound is observing the characteristic isotopic signature of boron. Boron has two stable isotopes: ¹¹B (~80.2%) and ¹⁰B (~19.8%). Therefore, the molecular ion peak will not be a single peak but a cluster, with the [M+H]⁺ peak (containing ¹¹B) being the most abundant, accompanied by a smaller [M-1+H]⁺ peak (containing ¹⁰B) at approximately 24% of its intensity.[9][10] Observing this ratio validates the presence of a single boron atom.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure the analysis of a pure peak.
-
Ionization: Use ESI in positive ion mode to generate the [M+H]⁺ ion.
-
Mass Analysis: Acquire full scan data to identify the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Table 4: Predicted High-Resolution MS (HRMS) and MS/MS Data
| m/z (Calculated for C₁₀H₁₅¹¹BN₂O₃) | Ion | Rationale for Formation |
| 223.1248 | [M+H]⁺ | Protonated molecular ion. |
| 205.1142 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| 178.1193 | [M+H - B(OH)₃]⁺ | Cleavage of the C-B bond. |
| 149.0862 | [C₉H₁₁N₂O]⁺ | Cleavage of the benzylic C-C bond with loss of B(OH)₂. |
| 72.0811 | [C₄H₁₀N]⁺ | Fragment corresponding to the dimethylaminomethyl cation. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol: ATR-FTIR
-
Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3200 (broad) | O-H stretch | Boronic Acid | The broadness indicates strong hydrogen bonding.[11] |
| ~3350 | N-H stretch | Urea | Confirms the presence of the secondary amide proton. |
| ~1630 | C=O stretch (Amide I) | Urea | A strong, sharp peak characteristic of the urea carbonyl.[12][13] |
| ~1560 | N-H bend (Amide II) | Urea | Confirms the N-H bond within the urea structure.[13] |
| ~1350 | B-O stretch | Boronic Acid | A key indicator for the boronic acid moiety. |
| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene | Confirms the para-substitution pattern of the aromatic ring. |
Orthogonal Verification: Purity and Absolute Structure
While the spectroscopic triad confirms the molecular structure, further techniques are required to assess purity and, if necessary, determine the absolute three-dimensional arrangement.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Purity is a critical parameter. RP-HPLC with UV detection is the standard for quantifying the main component and any related impurities.
Expert Insight: A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. While MS can differentiate these, HPLC is used to quantify them. A well-developed HPLC method should be able to separate the boronic acid from its boroxine and other potential synthetic by-products.[14] The use of an acidic mobile phase helps to keep the boronic acid protonated and minimize peak tailing.[15][16]
Experimental Protocol: RP-HPLC
-
System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample: Dissolve sample in Mobile Phase A/B (50:50) at ~0.5 mg/mL.
X-ray Crystallography: The Gold Standard
For an unambiguous, absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. This is particularly valuable for resolving any stereochemical or isomeric ambiguities and for understanding solid-state packing and intermolecular interactions.
Causality of Use: While not routine for every batch, obtaining a crystal structure is invaluable for a reference standard. It would definitively confirm the connectivity and reveal intermolecular hydrogen bonding networks, which are expected to be extensive given the presence of both boronic acid and urea moieties. Phenylboronic acids are well-known to form hydrogen-bonded dimers in the solid state.[17][18][19]
Integrated Strategy for Definitive Elucidation
The structural elucidation of this compound is a process of building a case through layers of corroborating evidence. No single technique is sufficient. The logical flow is to first confirm the molecular weight and elemental composition (MS), then map out the molecular framework and functional groups (NMR, IR), and finally, quantify the purity of the verified structure (HPLC).
Caption: A holistic workflow combining multiple analytical techniques for confident structure verification.
By systematically applying this multi-technique strategy, researchers and drug development professionals can ensure the unequivocal identity and quality of this compound, thereby guaranteeing the integrity and reproducibility of their downstream scientific endeavors.
References
- Brooks, R. C. L., & Jones, R. N. (1951). The Infra-red Absorption Spectrum and Structure of Urea. Journal of the Chemical Society, 78, 12-20.
- Cragg, R. H., & Weston, A. F. (1974). Mass spectra of boron compounds. Journal of Organometallic Chemistry, 67(2), 161-219.
- Duval, S., et al. (2012). A simple and efficient TLC-based method for the detection of boronic acids and their derivatives. Tetrahedron Letters, 53(32), 4154-4156.
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
- Yamaguchi, A., et al. (1957). The Infra-red Absorption Spectrum and Structure of Urea. Spectrochimica Acta, 10, 179-187.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material for a relevant publication. RSC Publishing. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Website. [Link]
-
ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods? Q&A Forum. [Link]
-
van der Horst, M. A., et al. (2014). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1357, 57-63. [Link]
-
Siodłak, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124513. [Link]
-
Pizzi, A., et al. (2012). FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Lead Sciences. (n.d.). (4-(3-Methylureido)phenyl)boronic acid. Product Page. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetylphenylboronic acid. PubChem Compound Database. [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure urea (a), the molecular precursor (b), and the... Scientific Figure. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. [Link]
-
Cragg, R. H., et al. (1970). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society, 92(24), 7163-7164. [Link]
- Pigeaud, A. (1954). An X-ray Investigation of Phenyl Boric Anhydride. Cornell University.
-
ResearchGate. (n.d.). FTIR spectra of urethane, urea and their mixture. Scientific Figure. [Link]
-
De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 4(7), 1156-1167. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. RSC Publishing. [Link]
-
Dana Bioscience. (n.d.). (4-(3,3-Dimethylureido)phenyl)boronic acid 5g. Product Page. [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. PubMed. [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
Shapiro, I., et al. (1967). Mass Spectrometry in Boron Chemistry. In Mass Spectrometry (Vol. 72, pp. 20-33). American Chemical Society. [Link]
-
Chegg. (2017). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg.com. [Link]
-
Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]
-
Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications. Borates Today. [Link]
-
Georgiou, I., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6296. [Link]
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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- 3. (4-(3-Methylureido)phenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 4. (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
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- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
- 16. waters.com [waters.com]
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- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Molecular weight and formula of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Technical Monograph: Characterization and Utilization of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Executive Summary & Chemical Identity
This compound is a bifunctional organoboron building block designed for medicinal chemistry applications. It features a phenylboronic acid moiety (for Suzuki-Miyaura cross-coupling) linked via a methylene bridge to a 3,3-dimethylurea motif.
This specific architecture serves two critical functions in drug design:
-
Synthetic Handle: The boronic acid enables rapid diversification via palladium-catalyzed cross-coupling.
-
Pharmacophoric Element: The dimethylurea group acts as a hydrogen bond acceptor/donor system, often utilized to engage the "gatekeeper" residues in kinase inhibitors or to improve aqueous solubility compared to simple aryl/alkyl chains.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅BN₂O₃ |
| Molecular Weight | 222.05 g/mol |
| CAS Number (Precursor) | 75705-21-4 (4-(Aminomethyl)phenylboronic acid HCl) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water, DCM |
| pKa (Boronic Acid) | ~8.8 (Ionizes to boronate anion at basic pH) |
Synthesis & Quality Control
As this compound is often synthesized in situ or on-demand from the commercially available amine precursor, the following protocol ensures high fidelity and prevents common pitfalls like protodeboronation.
Synthetic Route
The synthesis utilizes a nucleophilic acyl substitution between 4-(aminomethyl)phenylboronic acid and dimethylcarbamoyl chloride .
Figure 1: Synthetic pathway for the generation of the target urea-boronic acid.
Step-by-Step Protocol
-
Preparation: Suspend 4-(aminomethyl)phenylboronic acid hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Activation: Cool to 0°C. Add Triethylamine (Et₃N) (3.0 equiv) dropwise. The suspension should clear as the free amine is generated.
-
Acylation: Add Dimethylcarbamoyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Self-Validation Point: Monitor by TLC (MeOH/DCM 1:9). The starting amine (ninhydrin positive) should disappear.
-
-
Workup:
-
Quench with 1M HCl (carefully, to avoid protodeboronation, keep pH > 4 briefly or wash quickly).
-
Extract with EtOAc. The product is amphiphilic; if it remains in the aqueous phase, salt out with NaCl and extract with n-Butanol or evaporate and purify via reverse-phase chromatography.
-
Preferred Purification: Recrystallization from Water/Methanol or Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).
-
Quality Control Attributes
-
¹H NMR (DMSO-d₆):
-
δ ~8.0 ppm (s, 2H): Boronic acid hydroxyls (disappears with D₂O shake).
-
δ ~7.7 & 7.2 ppm (d, 4H): Para-substituted aromatic system.
-
δ ~6.5 ppm (t, 1H): Urea NH.
-
δ ~4.2 ppm (d, 2H): Benzylic -CH₂-.
-
δ ~2.8 ppm (s, 6H): Dimethyl group (-N(CH₃)₂).
-
-
Mass Spectrometry: ESI+ m/z 223.1 [M+H]⁺. Note: Boronic acids often show esters with MeOH solvent in MS.
Handling & Stability: The Boroxine Equilibrium
Researchers must be aware that free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .
-
Observation: A "pure" sample may appear to have a non-stoichiometric melting point or elemental analysis due to water loss.
-
Reversibility: This dehydration is reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric boronic acid species.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to humid air to prevent inconsistent hydration states.
Application: Self-Validating Suzuki-Miyaura Coupling
The primary utility of this molecule is to transfer the dimethylureidomethyl-phenyl motif onto an aryl halide scaffold.
Mechanism of Action
The boronic acid undergoes transmetallation with a Palladium(II) species. The presence of the urea group requires specific base selection to prevent inhibition of the catalyst via coordination.
Figure 2: Catalytic cycle for the cross-coupling of the urea-boronic acid.
Optimized Protocol
-
Reagents:
-
Aryl Halide (1.0 equiv).
-
This compound (1.2–1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Rationale: The bidentate dppf ligand resists displacement by the urea nitrogen.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Rationale: Water is strictly required to keep the boronic acid in the active monomeric state.
-
-
Procedure:
-
Purge solvents with nitrogen for 15 minutes (degassing).
-
Combine reagents in a sealed vial.
-
Heat to 80–100°C for 2–6 hours.
-
-
Self-Validation (In-Process Control):
-
LC-MS Monitoring: Track the consumption of the Aryl Halide.
-
Warning Sign: If the boronic acid is consumed but no product forms, check for protodeboronation (formation of (3,3-dimethylureido)methylbenzene). If this occurs, lower the temperature to 60°C and switch to a milder base like K₃PO₄.
-
References
-
Santa Cruz Biotechnology. 4-(Aminomethyl)phenylboronic acid hydrochloride - Product Data Sheet. Retrieved from
-
Hall, H. K. (1956). Correlation of the Rates of Solvolysis of Carbamoyl Chlorides. Journal of the American Chemical Society.[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
The Boronic Acid Functional Group: A Technical Guide to Reactivity, Stability, and Application
Executive Summary
The boronic acid functional group (
Part 1: Fundamental Electronic Structure & Lewis Acidity
The reactivity of boronic acids is dictated by the boron atom's electron deficiency. In its neutral state, the boron is
The Trigonal-Tetrahedral Equilibrium
In aqueous media, boronic acids exist in a pH-dependent equilibrium. This is not merely a physical state change but a radical alteration of reactivity.
-
Neutral Form (
): Electrophilic. Reacts with nucleophiles (e.g., peroxides, alcohols). -
Anionic Form (
): Nucleophilic. The "ate" complex (hydroxyboronate) is the active species in cross-coupling reactions.
The
Visualization: The Activation Equilibrium
The following diagram illustrates the geometric and electronic shift that triggers reactivity.
Figure 1: The pH-dependent equilibrium between the neutral Lewis acid and the anionic Lewis base forms.[2][3]
Part 2: The Suzuki-Miyaura Cross-Coupling Paradigm
The Suzuki-Miyaura reaction is the primary consumer of boronic acids in pharmaceutical manufacturing. The critical insight for process chemists is that the neutral boronic acid is unreactive toward the Palladium(II) intermediate.
Mechanistic Causality: The Role of Base
Many protocols fail because the role of the base is misunderstood. The base does not merely neutralize acid byproducts; it performs Boron Activation .
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[3][4]
-
Activation: The base (hydroxide, carbonate, or alkoxide) attacks the boron's empty
-orbital, forming the boronate anion ( ). -
Transmetallation: This is the rate-determining step.[5] The "ate" complex transfers its organic group (
) to the Palladium center, expelling the inorganic boron byproduct.
Visualization: The Catalytic Cycle
Figure 2: The Suzuki-Miyaura cycle highlighting the mandatory activation of boron by base prior to transmetallation.[3]
Experimental Protocol A: Robust Suzuki Coupling
Scope: Coupling of electron-neutral aryl bromides with phenylboronic acid.
-
Reagents: Aryl bromide (1.0 equiv), Boronic acid (1.2 equiv),
(3 mol%), (3.0 equiv). -
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential to dissolve the base and facilitate the formation of the boronate species.
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen poisons Pd(0).
-
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. The boron byproducts (boric acid) partition into the aqueous phase.
Part 3: Reversible Covalent Bonding & Stability
Beyond coupling, boronic acids are defined by their ability to form reversible esters with diols and their susceptibility to oxidative degradation.
Reversible Esterification (Chemical Biology)
Boronic acids react rapidly with 1,2- and 1,3-diols to form cyclic boronate esters.[6] This is the mechanism behind:
-
Sugar Sensing: Fluorescent boronic acid probes bind to glucose (a polyol), changing electronic properties.
-
MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand locks the boron into a rigid
hybridized cage. This removes the empty orbital, rendering the boron inert to cross-coupling until the protecting group is hydrolyzed.
Protodeboronation (The Instability Factor)
A major failure mode in scale-up is protodeboronation , where the C-B bond is cleaved by a proton, yielding the arene (
-
Mechanism: Facilitated by base.[4][7][8][9][10] The boronate anion is actually more susceptible to protonolysis than the neutral acid.
-
Risk Factors: Electron-deficient rings (e.g., 2-pyridineboronic acid) and high temperatures.
-
Mitigation: Use anhydrous conditions (if using boronate esters) or switch to MIDA boronates for slow-release of the active species.[11]
Oxidation (C-B to C-O)
Boronic acids are essentially "masked alcohols." Upon treatment with hydrogen peroxide (
Data Summary: Derivative Stability
| Derivative | Hybridization | Reactivity Mode | Stability (Hydrolysis) | Primary Application |
| Free Acid ( | High (Lewis Acid) | Low (Equilibrium) | Standard Reagent | |
| Pinacol Ester ( | Moderate | High (Steric bulk) | Storage, anhydrous coupling | |
| MIDA Boronate | Inert (Protected) | Very High | Iterative synthesis, storage | |
| Trifluoroborate ( | Inert (until hydrolyzed) | High | Slow-release coupling |
Part 4: References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure & Applied Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Bull, S. D., et al. (2013). "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research. Link
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][12] Link
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. chembites.org [chembites.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling protocol using (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
An In-Depth Guide to the Suzuki-Miyaura Coupling Protocol Using (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide or triflate is a fundamental tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The utility of the Suzuki coupling is profoundly influenced by the nature of the coupling partners. Boronic acids bearing complex functional groups are particularly valuable as they allow for the direct installation of intricate molecular fragments, streamlining synthetic routes and enabling access to novel chemical matter.
This application note provides a detailed protocol and expert insights for utilizing This compound in Suzuki-Miyaura coupling reactions. The presence of the dimethylureido moiety introduces a unique structural and functional element. This group can enhance aqueous solubility, provide a site for hydrogen bonding interactions, and potentially influence the electronic properties of the boronic acid, thereby impacting reaction kinetics and efficiency. This guide is intended for researchers in organic synthesis and drug development, offering a comprehensive framework from mechanistic principles to practical execution and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[2][6][7] Understanding these fundamental steps is critical for rational troubleshooting and optimization. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the organohalide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[2] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][6]
-
Transmetalation : This is the crucial step where the organic fragment from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[6][8] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, yielding a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic fragments (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Protocol: Suzuki Coupling of an Aryl Bromide with this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific nature of the aryl halide coupling partner.
Reagent and Reaction Parameters
| Component | Role | Molar Eq. | Mol (mmol) | Amount (mg/mL) |
| Aryl Bromide (e.g., 4-Bromoanisole) | Electrophile | 1.0 | 0.5 | 93.5 mg |
| This compound | Nucleophile Source | 1.2 | 0.6 | 133.3 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | 0.03 | 0.015 | 17.3 mg |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 1.0 | 138.2 mg |
| 1,4-Dioxane | Solvent | - | - | 4.0 mL |
| Water (Degassed) | Co-solvent | - | - | 1.0 mL |
Experimental Workflow
The following diagram outlines the key steps from reaction setup to the isolation of the final product.
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (0.5 mmol, 1.0 eq.), this compound (0.6 mmol, 1.2 eq.), and finely powdered potassium carbonate (1.0 mmol, 2.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.[9]
-
Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 0.03 eq.). Via syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL). The use of a water co-solvent is common and often accelerates the reaction.[10]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring : The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the limiting reagent (the aryl bromide).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Troubleshooting and Optimization Guide
Even robust protocols may require optimization for different substrates. The following table addresses common issues and suggests logical solutions.[1]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Ineffective base | - Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., a Buchwald pre-catalyst).[9]- Ensure thorough degassing of all solvents.[9]- Try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[9] |
| Protodeboronation | - Boronic acid is sensitive to reaction conditions (heat, base). | - Use a milder base (e.g., K₃PO₄).- Lower the reaction temperature and extend the reaction time.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[11] |
| Homocoupling | - Side reaction of the boronic acid or aryl halide. | - Use a Pd(0) source like Pd(PPh₃)₄ directly.- Optimize the Pd:ligand ratio; bulky, electron-rich ligands can suppress this pathway.[9]- Add the boronic acid slowly to the reaction mixture. |
| Difficult Substrate | - Electron-rich aryl halide or sterically hindered partner. | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.[2][9]- Increase catalyst loading to 3-5 mol%.[9] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling using this compound. By understanding the underlying mechanism and the rationale behind each experimental choice, researchers can effectively implement this procedure and troubleshoot challenges that may arise. The functionalized urea moiety on this particular boronic acid offers a valuable building block for constructing complex molecules with potential applications in medicinal chemistry and materials science, where properties like solubility and hydrogen-bonding capacity are paramount. The provided framework serves as a reliable starting point for the synthesis of novel biaryl compounds, empowering further discovery and innovation.
References
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Cochet, T., & Meunier-Prest, R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(3), 446. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7761–7771. [Link]
-
Patil, M. L., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(30), 6415–6420. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484–491. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3146–3155. [Link]
-
Browne, D. L., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4890–4893. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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- 5. tcichemicals.com [tcichemicals.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid. This document provides in-depth technical insights, detailed methodologies, and the scientific rationale behind the experimental designs.
Introduction: The Emerging Role of Aryl Boronic Acids in Drug Discovery
Boronic acids, characterized by a C-B(OH)₂ functional group, have transitioned from being primarily synthetic intermediates to a pivotal class of pharmacophores in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with nucleophilic residues, such as the active site serine or threonine in enzymes, has opened new avenues for designing highly specific and potent inhibitors.[1][2] The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, solidified the therapeutic potential of this chemical class.[1][3][4] Bortezomib functions as a reversible inhibitor of the 26S proteasome, a critical complex for protein degradation within cells.[3][5][6]
This compound is an aryl boronic acid derivative that presents an intriguing scaffold for drug discovery. The phenylboronic acid moiety provides the core functionality for potential enzyme inhibition, while the dimethylureido-methyl substituent offers opportunities for modifying pharmacokinetic and pharmacodynamic properties through hydrogen bonding and steric interactions. This document will explore the potential of this compound as a proteasome inhibitor, a common application for aryl boronic acids, and provide detailed protocols for its characterization and evaluation.
Potential Mechanism of Action: Proteasome Inhibition
The primary mechanism of action for many medicinally relevant boronic acids is the inhibition of the proteasome.[7] The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.[4][5] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death in rapidly dividing cancer cells.[5][8]
The boron atom in boronic acids is electrophilic and can be attacked by the hydroxyl group of the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the proteasome, forming a stable, yet reversible, tetrahedral boronate intermediate.[1] This interaction blocks the catalytic activity of the proteasome.
Figure 1: Proposed mechanism of action for this compound as a proteasome inhibitor.
Experimental Protocols
The following protocols are designed to assess the potential of this compound as a proteasome inhibitor and an anti-cancer agent.
Protocol 1: Synthesis of this compound
Materials:
-
(4-(Bromomethyl)phenyl)boronic acid pinacol ester
-
3,3-Dimethylurea
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Deionized water
Procedure:
-
To a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in acetonitrile, add 3,3-dimethylurea (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound pinacol ester.
-
To deprotect the boronic acid, dissolve the pinacol ester in a mixture of acetone and 1 M HCl. Stir at room temperature for 4 hours.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General workflow for the synthesis of this compound.
Protocol 2: In Vitro Proteasome Inhibition Assay
This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
This compound (test compound)
-
Bortezomib (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and bortezomib in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the IC₅₀ determination.
-
In a 96-well plate, add the diluted compounds to the wells. Include wells with assay buffer and DMSO as negative controls.
-
Add the purified 20S proteasome to each well and incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Bortezomib (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the test compound and bortezomib in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The results from the experimental protocols should be tabulated for clear comparison and interpretation.
| Compound | Proteasome IC₅₀ (nM) | RPMI 8226 Cell Viability IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value |
| Bortezomib (Control) | Literature/Experimental Value | Literature/Experimental Value |
A potent compound will exhibit a low IC₅₀ value in the proteasome inhibition assay, indicating strong binding to the target. This should correlate with a low IC₅₀ value in the cell viability assay, demonstrating its efficacy in inducing cancer cell death. The comparison with a known standard like bortezomib provides a benchmark for the compound's activity.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of this and similar aryl boronic acid derivatives. By systematically assessing its proteasome inhibitory activity and cytotoxic effects, researchers can gain valuable insights into its potential as a drug candidate. Further studies, including in vivo efficacy and toxicity assessments, would be the next logical steps in the drug development pipeline.
References
- VELCADE® (bortezomib)
- Bortezomib - Wikipedia.
- Bortezomib (Velcade™)
- bortezomib - Cancer Care Ontario.
- Trademark Velcade bortezomib.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI.
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Boronic acid - Wikipedia.
- 4-(Dimethylamino)phenylboronic acid - Chem-Impex.
- (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4 - Sigma-Aldrich.
- Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications | Request PDF - ResearchG
- Phenylboronic Acid-polymers for Biomedical Applic
- CAS 1451391-45-9: B-(4-Bromo-3,5-dimethylphenyl)boronic acid - CymitQuimica.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (4-(3,3-Dimethylureido)phenyl)boronic acid 5g - Dana Bioscience.
- Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv.
- Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?
- Synthesis and Application of Boronic Acid Deriv
- Arylboronic acid or boronate synthesis - Organic Chemistry Portal.
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchG
- Boronic Acids & Deriv
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Bortezomib - Wikipedia [en.wikipedia.org]
- 4. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 9. mdpi.com [mdpi.com]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Application Note: Cross-Coupling of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Introduction & Strategic Utility
(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid (CAS 874290-62-7) is a specialized organoboron building block designed for the modular introduction of the dimethylurea pharmacophore via Suzuki-Miyaura cross-coupling.
The urea motif is a "privileged structure" in medicinal chemistry, critical for engaging hydrogen bond donor/acceptor networks in active sites (e.g., Soluble Epoxide Hydrolase (sEH) inhibitors, Kinase inhibitors). However, the incorporation of urea-containing boronic acids presents specific challenges:
-
Catalyst Poisoning: The urea nitrogen atoms can act as Lewis bases, competitively coordinating to the Palladium (Pd) center and arresting the catalytic cycle.
-
Solubility: The polar urea tail creates solubility mismatches with non-polar aryl halides.
-
Protodeboronation: Like many benzylic-substituted boronic acids, the C-B bond is susceptible to base-catalyzed hydrolysis.
This guide provides a self-validating protocol designed to overcome these specific mechanistic hurdles, ensuring high-yield coupling while preserving the urea functionality.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification | Mechanistic Implication |
| Formula | Moderate molecular weight (222.05 g/mol ). | |
| Structure | p-Substituted Phenylboronic Acid | Para substitution minimizes steric hindrance at the coupling site. |
| Functional Group | 3,3-Dimethylurea | Critical: The -NH- proton is weakly acidic ( |
| Solubility | DMSO, DMF, MeOH, Hot Dioxane | Poor solubility in Hexanes/Et2O. Requires polar co-solvents in coupling. |
| Stability | Hygroscopic | Store under inert gas (Ar/N2) at 2-8°C to prevent anhydride formation (boroxine). |
Mechanistic Insight: The "Urea Effect"
To optimize the reaction, one must understand the competition between the substrate and the ligand.
The Coordination Trap
In a standard Suzuki cycle, the rate-limiting step is often Transmetalation. However, with urea-containing substrates, an off-cycle equilibrium can occur where the urea nitrogen displaces a labile ligand (like triphenylphosphine) on the Pd(II) intermediate. This forms a stable, unreactive "Pd-Urea" complex.
Solution: Use chelating ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos) that bind Pd more tightly than the urea nitrogen, forcing the cycle forward.
Figure 1: The Catalytic Cycle highlighting the risk of Urea-mediated catalyst poisoning (Red Box). Strong ligands prevent the "Off-Cycle Trap".
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Best for: Coupling with reactive aryl bromides/iodides where steric hindrance is low.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)[1]
-
Boronic Acid: CAS 874290-62-7 (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand prevents urea coordination.
-
-
Base:
(2.0 – 3.0 equiv)-
Why: Mild enough to prevent urea deprotonation/hydrolysis but strong enough to activate the boronic acid.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Why: Water is essential for the boronate activation; Dioxane solubilizes the organic halide.
-
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 288 mg), and
(2.5 mmol, 345 mg). -
Solvent & De-gas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 5-10 minutes.
-
Critical: Oxygen promotes homocoupling and catalyst death.
-
-
Catalyst Addition: Add
(0.03 mmol, ~25 mg) quickly under inert flow. Cap the vial immediately. -
Reaction: Heat to 80°C for 4–16 hours.
-
Monitoring: Check LCMS. Look for the mass of Product (M+H). If Boronic Acid remains but Halide is consumed, the reaction is complete.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Best for: Aryl Chlorides, sterically hindered partners, or if Protocol A fails.
Reagents:
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Why: The bulky XPhos ligand creates a "protective shell" around Pd, completely blocking urea interference and accelerating oxidative addition.
-
-
Base:
(Tribasic Potassium Phosphate) (2.0 equiv)[1]-
Why: Higher basicity than carbonate, often necessary for difficult transmetalations.
-
-
Solvent: n-Butanol or Toluene:Water (10:1).
Modifications:
-
Perform the reaction at 100°C .
-
If solubility of the boronic acid is an issue in Toluene, add 10% DMF as a co-solvent.
Self-Validating Troubleshooting Logic
Use this decision tree to diagnose failures. The protocol is "self-validating" because specific failure modes point directly to the necessary adjustment.
Figure 2: Diagnostic Logic Flow for reaction optimization.
Purification & Handling Notes
-
Scavenging Pd: Urea groups bind Pd residues tightly. Simple filtration is often insufficient.
-
Recommendation: Treat the crude organic layer with Thiol-Silica or Charcoal for 30 minutes before concentration.
-
-
Flash Chromatography:
-
The urea group makes the product polar.
-
Eluent: Use DCM:MeOH (95:5 to 90:10) rather than Hexane:EtOAc.
-
Tailing: Add 1% Triethylamine (TEA) to the eluent if the compound streaks on silica.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of Organic Chemistry.
Sources
Application Notes and Protocols for Reactions Involving (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive boronic acid moiety and a hydrogen-bond-donating urea group. These application notes offer detailed protocols for key transformations, such as the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, along with insights into reaction optimization, safety considerations, and mechanistic principles. The aim is to equip researchers with the necessary knowledge to effectively and safely utilize this reagent in their synthetic endeavors.
Introduction: A Versatile Building Block
This compound is an organoboron compound that has gained traction as a valuable synthetic intermediate.[1] Its utility stems from the dual functionality it presents: the boronic acid group, a cornerstone of modern cross-coupling chemistry, and the dimethylureido methyl substituent, which can influence solubility and participate in non-covalent interactions, a desirable feature in drug design. Boronic acids are generally stable, non-toxic, and their derivatives are widely used in the synthesis of complex organic molecules.[2]
The boronic acid functional group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] It also engages in copper-catalyzed Chan-Lam cross-coupling for the synthesis of carbon-heteroatom bonds.[4][5] The presence of the urea moiety in this compound can modulate the electronic properties of the phenyl ring, potentially influencing the reactivity of the boronic acid. Furthermore, the urea group can be exploited for its hydrogen bonding capabilities in the final target molecules.
This guide will provide detailed, field-proven protocols for the application of this reagent in these pivotal reactions, with a focus on explaining the rationale behind the chosen experimental conditions.
Safety and Handling of Arylboronic Acids
Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with arylboronic acids and the necessary safety precautions.
2.1. Hazard Identification
-
Skin and Eye Irritation: Arylboronic acids can cause skin and eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Potential Mutagenicity: Some boronic acids have been reported to be weakly mutagenic in microbial assays, which is thought to be due to the generation of organic radicals via oxidation.[7] Therefore, it is prudent to handle all arylboronic acids as potentially genotoxic impurities.
-
General Chemical Hazards: As with all chemical reagents, it is important to handle this compound with care, avoiding ingestion and inhalation.[8]
2.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
The Suzuki-Miyaura Cross-Coupling Reaction: A Protocol for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceuticals and functional materials. This protocol outlines a general procedure for the coupling of this compound with an aryl halide.
3.1. Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
3.2. Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Table 1: Reagents and Suggested Quantities for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Suggested Quantity (for 1 mmol Aryl Bromide) | Purpose |
| Aryl Bromide | 1.0 | 1 mmol | Electrophilic coupling partner |
| This compound | 1.2-1.5 | 1.2-1.5 mmol | Nucleophilic coupling partner; a slight excess is often used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | 0.01-0.05 | 0.01-0.05 mmol | Catalyst for the cross-coupling reaction. |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | 2.0-3.0 | 2.0-3.0 mmol | Activates the boronic acid for transmetalation. |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) | - | 5-10 mL | Solubilizes reactants and facilitates the reaction. A mixture with water is often beneficial. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 8 mL of dioxane and 2 mL of water). Degas the solution by bubbling the inert gas through it for another 10-15 minutes. Subsequently, add the palladium catalyst (0.02 mmol).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
3.3. Rationale for Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Pd(PPh₃)₄ is a versatile catalyst, while catalysts with more specialized ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be more effective for challenging substrates.
-
Base: The base plays a crucial role in activating the boronic acid to form a boronate species, which is more nucleophilic and readily undergoes transmetalation.[10] The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often employed. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
The Chan-Lam Cross-Coupling Reaction: A Protocol for C-N Bond Formation
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[4] This reaction is often conducted under milder conditions and can be more tolerant of air than palladium-catalyzed couplings.[5]
4.1. Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, it is generally accepted to proceed through a copper(I)/copper(III) or a copper(II)-mediated cycle.[4][5]
Figure 2: A Proposed Catalytic Cycle for the Chan-Lam Coupling.
4.2. Experimental Protocol
This protocol describes a general procedure for the N-arylation of an amine with this compound.
Table 2: Reagents and Suggested Quantities for Chan-Lam Coupling
| Reagent | Molar Equiv. | Suggested Quantity (for 1 mmol Amine) | Purpose |
| Amine | 1.0 | 1 mmol | Nucleophilic coupling partner |
| This compound | 1.5-2.0 | 1.5-2.0 mmol | Arylating agent; an excess is often required. |
| Copper Catalyst (e.g., Cu(OAc)₂) | 0.1-1.0 | 0.1-1.0 mmol | Catalyst for the cross-coupling reaction. Stoichiometric amounts are sometimes used. |
| Base (e.g., Pyridine, Et₃N, or DMAP) | 2.0-3.0 | 2.0-3.0 mmol | Acts as a ligand and base to facilitate the reaction. |
| Oxidant (often Air) | - | - | Reoxidizes the copper catalyst in catalytic versions. |
| Solvent (e.g., CH₂Cl₂, CH₃CN, or MeOH) | - | 5-10 mL | Solubilizes reactants. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask or vial equipped with a magnetic stir bar, combine the amine (1.0 mmol), this compound (1.5 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 0.2 mmol).
-
Solvent and Base Addition: Add the solvent (e.g., 10 mL of methanol) and the base (e.g., pyridine, 2.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air (if air is the intended oxidant). A balloon filled with air or oxygen can also be used.
-
Monitoring the Reaction: Follow the reaction's progress using TLC or LC-MS. The reaction time can vary from a few hours to several days.[4]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-arylated product.
4.3. Causality Behind Experimental Choices
-
Copper Source: Copper(II) acetate is a commonly used and inexpensive catalyst. Other copper sources can also be employed.
-
Base/Ligand: The base, often an amine like pyridine or triethylamine, can also act as a ligand to the copper center, influencing its reactivity.[11] In some cases, additional ligands like DMAP (4-dimethylaminopyridine) are used.
-
Oxidant: For catalytic versions of the Chan-Lam coupling, an oxidant is required to regenerate the active copper species. Often, atmospheric oxygen is sufficient.[5]
Troubleshooting and Further Considerations
-
Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The purity of the boronic acid is also crucial.
-
Side Reactions: Common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[12] Careful control of reaction conditions, particularly the base and temperature, can minimize these unwanted reactions.
-
Challenges in Chan-Lam Coupling: The Chan-Lam reaction can sometimes be substrate-dependent. If the reaction is sluggish, increasing the amount of copper catalyst or using a more coordinating solvent might be beneficial.
-
Purification: The presence of the urea group in the target molecules may affect their polarity and solubility, which should be considered when choosing the eluent system for column chromatography.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully employ this building block in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By understanding the underlying principles and paying careful attention to experimental details, scientists can effectively harness the potential of this reagent in their research and development endeavors.
References
[13] ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [14] ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [4] Wikipedia. Chan–Lam coupling. Retrieved from [15] Wiley Online Library. (2022, November 1). Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. Retrieved from [16] Wikipedia. Boronic acid. Retrieved from [5] Organic Chemistry Portal. Chan-Lam Coupling. Retrieved from [7] Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from Sigma-Aldrich. (4-(3-Methylureido)phenyl)boronic acid. Retrieved from [11] Royal Society of Chemistry. (2015, October 16). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Retrieved from [12] Shodhganga. Chapter 4: N,N'−dimethylurea as an auxiliary in Chan−Lam cross−coupling! Retrieved from [8] Fisher Scientific. (2024, May 20). SAFETY DATA SHEET. Retrieved from [17] ACS Publications. (2021, December 13). Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. Retrieved from [1] CymitQuimica. CAS 1451391-45-9: B-(4-Bromo-3,5-dimethylphenyl)boronic acid. Retrieved from [9] YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [6] AK Scientific, Inc. 4-Methylphenylboronic acid Safety Data Sheet. Retrieved from [3] Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [2] MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [18] Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [19] PubMed. (2016, February 10). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [10] BenchChem. Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. Retrieved from [20] Sigma-Aldrich. (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4. Retrieved from Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methylphenylboronic Acid | 5720-05-8. Retrieved from [21] Dana Bioscience. (4-(3,3-Dimethylureido)phenyl)boronic acid 5g. Retrieved from
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- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
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- 21. danabiosci.com [danabiosci.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3] Its enduring popularity stems from its mild reaction conditions, broad functional group tolerance, and the ready availability of a diverse range of boronic acids and their derivatives.[4][5]
This guide provides an in-depth exploration of palladium catalysts for the Suzuki-Miyaura reaction, with a specific focus on their application with substituted phenylboronic acids. We will delve into the mechanistic intricacies of the catalytic cycle, explore the critical roles of ligands, bases, and solvents, and offer detailed, field-proven protocols for tackling a variety of substituted phenylboronic acids, including those with challenging electronic and steric properties.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The three fundamental steps of this cycle are oxidative addition, transmetalation, and reductive elimination.[7]
The Catalytic Cycle
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling of an Electron-Rich Phenylboronic Acid
Reaction: 4-Bromoanisole with 4-Methoxyphenylboronic Acid Catalyst System: Pd(PPh₃)₄
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Seal the reaction vessel and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of an Electron-Deficient Phenylboronic Acid
Reaction: 1-Bromo-4-nitrobenzene with 4-(Trifluoromethyl)phenylboronic Acid Catalyst System: Pd(dppf)Cl₂
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 228 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct [Pd(dppf)Cl₂·CH₂Cl₂] (0.02 mmol, 16 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 1-bromo-4-nitrobenzene, 4-(trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and cesium carbonate to a dry reaction vessel.
-
Add the degassed DME and water.
-
Seal the vessel and heat the mixture to 85 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 2-6 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Coupling of a Sterically Hindered Phenylboronic Acid
Reaction: 1-Bromo-2,4,6-trimethylbenzene with 2-Methylphenylboronic Acid Catalyst System: Pd₂(dba)₃ / SPhos
Materials:
-
1-Bromo-2,4,6-trimethylbenzene (1.0 mmol, 199 mg)
-
2-Methylphenylboronic acid (1.5 mmol, 204 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 9 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry Schlenk tube.
-
Add 1-bromo-2,4,6-trimethylbenzene and 2-methylphenylboronic acid.
-
Add degassed toluene.
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting Common Issues in Suzuki-Miyaura Couplings
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure rigorous degassing of solvents and reaction setup.- Use high-purity reagents.- Screen different bases and solvent systems. [8] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Improve degassing procedures.- Consider using a Pd(0) precatalyst to minimize this side reaction. [1] |
| Protodeboronation | - Presence of water and base- Electron-withdrawing groups on the boronic acid | - Use anhydrous conditions if possible.- Use a milder base (e.g., KF).- Consider using a boronic ester or trifluoroborate salt, which can be more stable. [8] |
| Dehalogenation of Aryl Halide | - Presence of water or other proton sources- Certain ligand/base combinations | - Use anhydrous solvents.- Screen different bases. |
Conclusion: A Versatile Tool for Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern organic synthesis due to its remarkable versatility and reliability. By understanding the fundamental principles of the catalytic cycle and the critical roles of the various reaction components, researchers can effectively tackle a wide range of synthetic challenges, including the coupling of substituted phenylboronic acids with diverse electronic and steric properties. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to harness the full potential of this powerful transformation in their research endeavors.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. (2025). BenchChem.
-
Suzuki Coupling. (n.d.). Retrieved February 15, 2026, from [Link]
- Biscoe, M. R., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). Organic & Biomolecular Chemistry.
- Chambers, B. A., et al. (2021). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(1), 16.
- Fairlamb, I. J. S., et al. (2015). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). Royal Society of Chemistry.
- Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(10), 1821-1824.
- Gallou, F., & Lipshutz, B. H. (2004). Suzuki cross-coupling in aqueous media. Green Chemistry, 6(12), 622-624.
- Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388.
- Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. (2010).
-
Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent advances in the Suzuki–Miyaura cross-coupling reaction. Tetrahedron, 58(48), 9633-9695.
- Anderson, N. G. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports, 14(1), 434.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388.
- da Silva, F. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 212-217.
-
Suzuki reactions in novel liquids. (n.d.). DiVA. Retrieved February 15, 2026, from [Link]
- Monguchi, Y., & Sajiki, H. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2018).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). BenchChem.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry, 2(1), 1-8.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology.
- Preformed Pd(II)
-
Effect of substituents on SuzukieMiyaura reactions. a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). ABCR.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid. (2025). BenchChem.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024). Journal of Nanostructures, 14(3), 634-645.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). r/Chempros. Retrieved February 15, 2026, from [Link]
- Fairlamb, I. J. S., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 40(5), 566-578.
- Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. (n.d.). The Royal Society of Chemistry.
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved February 15, 2026, from [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of (4-((3,3-Dimethylureido)methyl)phenyl)boronic Acid in Advanced Materials: A Guide for Researchers
This document provides a detailed exploration of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid, a specialized derivative of phenylboronic acid, and its burgeoning role in materials science. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the fundamental principles, practical applications, and detailed protocols for leveraging the unique properties of this compound in the design of intelligent and responsive materials.
Part 1: Foundational Principles and Unique Attributes
This compound belongs to the versatile family of phenylboronic acids (PBAs), which are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the cornerstone of their utility in creating "smart" materials that can respond to specific biochemical cues. The presence of the (3,3-Dimethylureido)methyl substituent introduces a new dimension to the functionality of the phenylboronic acid moiety, potentially influencing its electronic properties, hydrogen-bonding capabilities, and, consequently, its performance in various applications.
The core of PBA functionality lies in the equilibrium between the uncharged trigonal planar boronic acid and the anionic tetrahedral boronate ester formed upon reaction with a diol.[3] This equilibrium is highly sensitive to pH, with the anionic form being favored at pH values near or above the pKa of the boronic acid.[4] The electron-donating or -withdrawing nature of substituents on the phenyl ring can significantly modulate the pKa, thereby tuning the pH range for optimal diol binding. The ureido group in the target molecule is expected to influence the electronic environment of the boronic acid, a critical factor in designing materials for physiological applications.
The (3,3-Dimethylureido)methyl Substituent: A Game Changer
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential advantages based on the known properties of ureido groups. The urea functional group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to several beneficial effects in a material's structure and function:
-
Enhanced Hydrophilicity and Biocompatibility: The presence of the polar ureido group can increase the water solubility of the monomer and the resulting polymer, which is advantageous for creating biocompatible materials for biological applications.
-
Modulated pKa: The electronic effects of the ureido-methyl group can influence the Lewis acidity of the boron center, potentially lowering the pKa of the boronic acid. A lower pKa is highly desirable for applications at physiological pH (around 7.4), as it allows for efficient diol binding without the need for alkaline conditions.[5]
-
Supramolecular Interactions: The hydrogen-bonding capability of the ureido group can promote inter- and intramolecular interactions within a polymer network, leading to materials with enhanced mechanical properties, self-healing capabilities, and thermal stability.[1]
Part 2: Applications in Materials Science
The unique characteristics of this compound make it a compelling candidate for a range of applications in materials science, particularly in the biomedical field.
Glucose-Responsive Hydrogels for Insulin Delivery
The ability of phenylboronic acids to bind with glucose, a diol-containing molecule, has led to the development of "smart" hydrogels for self-regulated insulin delivery.[4][6]
Principle: A hydrogel can be formed by crosslinking polymer chains with this compound moieties and a diol-containing polymer (e.g., polyvinyl alcohol). In the absence of glucose, the hydrogel remains intact. When glucose levels rise, glucose molecules compete with the polymer-bound diols for binding to the boronic acid groups. This competitive binding disrupts the crosslinks, leading to swelling of the hydrogel and the release of encapsulated insulin. The anticipated lower pKa of the ureido-substituted boronic acid could make this response more sensitive and efficient at physiological pH.
Workflow for Glucose-Responsive Hydrogel Formation
Caption: Workflow for creating a glucose-responsive insulin delivery system.
Biosensors for Diol-Containing Molecules
The specific interaction between boronic acids and diols can be harnessed to create highly selective biosensors.[7][8]
Principle: this compound can be immobilized on a transducer surface (e.g., an electrode, optical fiber, or nanoparticle).[8] The binding of a target diol-containing analyte, such as a carbohydrate, glycoprotein, or catecholamine, to the immobilized boronic acid results in a detectable signal change (e.g., a change in fluorescence, absorbance, or electrical impedance). The ureido group may enhance the stability and sensitivity of the sensor by promoting favorable interactions with the analyte and the sensor surface.
Table 1: Potential Analytes for Boronic Acid-Based Sensors
| Analyte Class | Specific Examples | Application Area |
| Monosaccharides | Glucose, Fructose, Galactose | Diabetes monitoring, Food industry |
| Glycoproteins | Prostate-Specific Antigen (PSA), Carcinoembryonic Antigen (CEA) | Cancer diagnostics |
| Catecholamines | Dopamine, Epinephrine | Neurotransmitter sensing |
| Nucleosides/Nucleotides | ATP, ADP | Cellular energy metabolism studies |
Self-Healing and Mucoadhesive Materials
The dynamic and reversible nature of the boronate ester bond makes it an ideal cross-linker for the development of self-healing materials.[1] Furthermore, the ability of boronic acids to bind with the sialic acid residues present in mucins makes them excellent candidates for mucoadhesive drug delivery systems.[9]
Principle of Self-Healing: When a hydrogel crosslinked with boronate esters is damaged, the reversible nature of the bonds allows them to reform across the fractured interface, restoring the material's integrity. The hydrogen-bonding capabilities of the ureido group in the target molecule could further contribute to the self-healing efficiency by providing additional non-covalent interactions.
Principle of Mucoadhesion: Phenylboronic acid-functionalized polymers can adhere to mucosal surfaces through the formation of boronate esters with the sialic acid-rich glycans in mucus. This enhanced adhesion can increase the residence time of drug formulations, improving bioavailability. The ureido group may enhance mucoadhesion through additional hydrogen bonding with the mucus layer.
Part 3: Experimental Protocols
The following protocols provide a general framework for the synthesis and application of materials incorporating this compound. Researchers should optimize these protocols based on their specific experimental requirements.
Protocol 1: Synthesis of a this compound-Containing Co-polymer via RAFT Polymerization
This protocol describes the synthesis of a well-defined co-polymer of N,N-dimethylacrylamide (DMAA) and an acrylamide monomer functionalized with this compound.
Materials:
-
N,N-dimethylacrylamide (DMAA)
-
This compound acrylamide monomer (synthesis required)
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
Monomer Synthesis: Synthesize the acrylamide monomer of this compound. This typically involves the reaction of 4-(aminomethyl)phenylboronic acid with 3,3-dimethylacryloyl chloride, followed by appropriate purification.
-
Reaction Setup: In a Schlenk flask, dissolve the this compound acrylamide monomer, DMAA, CTA, and AIBN in the chosen anhydrous solvent. The molar ratios of these components will determine the final molecular weight and composition of the polymer.
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the required reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent like cold diethyl ether.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent and re-precipitate it to remove any unreacted monomers and initiator fragments. Repeat this process 2-3 times.
-
Drying and Characterization: Dry the purified polymer under vacuum until a constant weight is achieved. Characterize the polymer's molecular weight, polydispersity, and composition using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Flow of Polymer Synthesis
Sources
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- 2. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for boronic acids
Status: Operational Current Operator: Senior Application Scientist, Process Chemistry Division System Message: Welcome to the S-MOSC. Below you will find advanced troubleshooting protocols for palladium-catalyzed cross-coupling. We prioritize mechanistic causality over rote recipes.
The Diagnostic Workflow
Before altering variables, diagnose the failure mode. Use this decision tree to identify the bottleneck in your catalytic cycle.
Figure 1: Diagnostic logic for identifying catalytic cycle failures. Blue indicates start; Red indicates critical failure modes.
Technical Support Tickets (FAQs)
Ticket #001: "My Aryl Chloride is Inert" (Oxidative Addition Failure)
User Report: I am using
The Fix: Switch to Buchwald Precatalysts (G3/G4)
Do not rely on in-situ mixing of
-
Recommendation: XPhos Pd G4 or SPhos Pd G4 .
-
Why: These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination). The G4 scaffold ensures rapid activation at low temperatures.
| Substrate Class | Recommended Catalyst System | Mechanism of Action |
| Aryl Chlorides | XPhos Pd G4 | Bulky ligand promotes OA into hindered/inert bonds. |
| Steric Hindrance | SPhos Pd G4 | "Windshield wiper" effect of ligand protects Pd center. |
| Heterocycles | XantPhos Pd G4 | Bidentate ligand prevents catalyst poisoning by N-atoms. |
Ticket #002: "My Boronic Acid Disappeared, but No Product Formed" (Protodeboronation)
User Report: The aryl halide is untouched, but the boronic acid is gone. LCMS shows the formation of
The Fix: The "Anhydrous Slow-Release" Protocol You must starve the reaction of water and keep the concentration of the active boronate low.
-
Base Switch: Stop using
. Switch to anhydrous or . -
Solvent: Use anhydrous 1,4-Dioxane or Toluene.
-
Additives: If water is strictly necessary for solubility, add 5-10% water but lower the temperature.
-
Alternative Reagents: If the boronic acid is impossible to stabilize, switch to a MIDA Boronate . These slowly hydrolyze, releasing the active species at a rate that matches the catalytic cycle, preventing accumulation and decomposition.
Visualizing the Trap:
Figure 2: The kinetic competition between productive coupling and destructive protodeboronation.
Ticket #003: "I have heavy metal contamination in my API"
User Report: Reaction worked, but the final product has 500 ppm Pd. Root Cause: Palladium coordinates strongly to nitrogen and sulfur heterocycles common in drug discovery.
The Fix: Scavenger Resins Crystallization alone rarely removes Pd to <10 ppm. Use functionalized silica scavengers.[5]
-
Protocol: Add Thiol-functionalized Silica (Si-Thiol) or DMT-functionalized Silica (0.5 equiv relative to Pd loading) to the crude reaction mixture before filtration. Stir for 30 mins at 50°C. Filter through Celite.
-
Validation: Check Pd levels using ICP-MS or colorimetric spot tests.
Optimized Experimental Protocols
Standard "Robust" Protocol (0.5 mmol Scale)
Use this for initial screening of non-problematic substrates.
-
Setup: Charge a 4 mL vial with a stir bar.
-
Reagents:
-
Aryl Halide (1.0 equiv, 0.5 mmol)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Base:
(2.0 equiv)[6] -
Catalyst:
(3 mol%) - Robust, air-stable choice.
-
-
Solvent: Add 2.0 mL of Dioxane/Water (4:1 ratio).
-
Execution: Cap, purge with
for 2 minutes (subsurface sparging). Heat to 80°C for 2-4 hours. -
Workup: Dilute with EtOAc, wash with water, dry over
.
The "Rescue" Protocol (For Difficult/Unstable Substrates)
Use this when the standard protocol fails due to protodeboronation or low reactivity.
-
Setup: Oven-dried Schlenk tube or vial under Argon/Nitrogen.
-
Reagents:
-
Aryl Halide (1.0 equiv)[6]
-
Boronic Acid (1.5 equiv)
-
Base: Anhydrous
(3.0 equiv) - Finely ground. -
Catalyst: XPhos Pd G4 (2-4 mol%).
-
-
Solvent: Anhydrous 1,4-Dioxane or n-Butanol (if solubility is poor).
-
Execution:
-
Add solids. Cycle vacuum/Argon 3 times.
-
Add anhydrous solvent via syringe.
-
Heat to 60°C (G4 catalysts work at lower temps, sparing the boronic acid).
-
Tip: If using a heteroaryl boronic acid, add it in 3 portions over 1 hour.
-
Base Selection Matrix
The base is the "gatekeeper" of the transmetalation step.[6]
| Base | Best Use Case | Notes | |
| 10.3 | Standard, Robust | Requires water. Poor for base-sensitive groups. | |
| 12.3 | Sterically Hindered | The bulkier anion can help stabilize the transition state. Good for anhydrous conditions. | |
| 3.2 (HF) | Silyl-Protected Groups | Mildest base. Essential if your molecule contains esters sensitive to hydrolysis. | |
| 15.7 | "Sledgehammer" | Very fast rates for unreactive aryl chlorides, but will hydrolyze everything else. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[7] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[7]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Rapidly Activating Precatalysts for Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
Sources
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling
Topic: Troubleshooting Low Yields in Suzuki Coupling with Boronic Acids Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The "Standard" Reaction That Isn't
The Suzuki-Miyaura coupling is often viewed as the "workhorse" of modern medicinal chemistry due to its modularity. However, when yields plummet, the "standard" conditions (Pd(PPh₃)₄, Na₂CO₃, DME/Water) are rarely sufficient. Low yields typically stem from three distinct failure modes: Catalyst Deactivation , Protodeboronation (boronic acid instability), or Kinetic Stalling (failure of oxidative addition).
This guide moves beyond basic textbook advice to address the specific mechanistic failures that occur at the bench.
Part 1: Diagnostic Triage – Start Here
Before changing reagents, identify the symptom to diagnose the pathology.
| Observation | Likely Failure Mode | Immediate Action |
| Black precipitate forms within minutes. | Catalyst Decomposition ("Pd Black"). Ligand dissociation or oxidation. | Check ligand:Pd ratio. Degas solvents thoroughly.[1] |
| Starting Material (Halide) remains unchanged. | Failed Oxidative Addition . Catalyst is too weak or substrate is too sterically/electronically deactivated. | Switch to electron-rich bulky phosphines (e.g., tBu₃P, XPhos). |
| Starting Material (Boronic Acid) is gone, but product is low. | Protodeboronation . The boronic acid hydrolyzed and protonated (Ar-B(OH)₂ → Ar-H).[2][3] | CRITICAL FAILURE. See Section 2 immediately. |
| Homocoupled Product (Ar-Ar) is the major byproduct. | Oxidation . Presence of O₂ or high Pd(II) loading without reduction. | Rigorous degassing.[4][5] Switch to Pd(0) source.[1] |
Part 2: The Silent Killer – Protodeboronation[6]
Issue: You observe the formation of the reduced arene (Ar-H) instead of the cross-coupled product. Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond. This is particularly prevalent with 2-heterocyclic boronic acids (e.g., 2-pyridine, 2-thiazole) and polyfluorophenyl boronic acids .
Q: My boronic acid is decomposing faster than it couples. How do I stop this?
A: You must lower the concentration of the "ate" complex (boronate anion) or remove water.
Protocol A: The "Slow-Release" Strategy High concentrations of free boronic acid in basic media accelerate decomposition.
-
Do not add the boronic acid all at once.
-
Dissolve the boronic acid in the organic solvent and add it dropwise to the reaction mixture over 1-2 hours via syringe pump.
-
Why it works: Keeps the steady-state concentration of the unstable species low, favoring the productive transmetalation pathway over the second-order decomposition.
Protocol B: Anhydrous Conditions Water is usually required for the base to dissolve, but it promotes hydrolysis.
-
Switch Solvent: Use anhydrous Dioxane or Toluene.
-
Switch Base: Use CsF (Cesium Fluoride) or K₃PO₄ (finely ground).
-
Why it works: Fluoride activates the boronic acid/ester via a mechanism that does not require water, bypassing the hydrolytic pathway.
Visualization: Protodeboronation Pathways
Part 3: Catalyst & Ligand Engineering
Issue: The reaction stalls (low conversion) or the catalyst precipitates as Pd black. Expert Insight: The "standard" Pd(PPh₃)₄ is air-sensitive and often impure. PPh₃ is a weak ligand that dissociates easily, leading to catalyst death, especially with aryl chlorides.
Q: When should I abandon PPh₃ for a Buchwald Ligand?
A: Switch immediately if:
-
Substrate is an Aryl Chloride: PPh₃ cannot facilitate oxidative addition into C-Cl bonds effectively.
-
Steric Hindrance: Ortho-substituted substrates require bulky, electron-rich ligands to force reductive elimination.
-
Low Temperature Required: If your substrate is heat-sensitive, highly active ligands (e.g., tBu₃P, XPhos) allow coupling at Room Temperature.
Ligand Selection Matrix
| Substrate Challenge | Recommended Ligand/Catalyst | Why? |
| General Purpose / Easy | Pd(dppf)Cl₂ · DCM | Robust, bidentate ligand prevents Pd black formation better than PPh₃. |
| Steric Hindrance (Ortho) | SPhos or XPhos | Extremely bulky; creates a "pocket" that accelerates reductive elimination. |
| Electron-Rich Chlorides | Pd-PEPPSI-IPr or P(tBu)₃ | Highly electron-rich to facilitate difficult oxidative addition. |
| Heterocycles (N-containing) | XPhos Pd G3/G4 | Pre-formed precatalyst ensures 1:1 Pd:Ligand ratio; resistant to N-coordination poisoning. |
Part 4: Reaction Condition Optimization
Issue: The catalyst is good, but the reaction is "messy" or slow. Expert Insight: The base is not just a proton scavenger; it activates the boron.[6] The counter-cation (K⁺, Cs⁺, Na⁺) affects solubility and the "ate" complex formation rate.
Q: How do I screen bases effectively?
A: Do not just swap Na for K. Change the class of base.
-
Carbonates (Na₂CO₃, K₂CO₃): Standard. Good for stable substrates. Requires water/heat.
-
Phosphates (K₃PO₄): The "Fixer". More soluble in organics; gentle buffering capacity. often solves low yield in heterocycles.
-
Fluorides (CsF, TBAF): Anhydrous coupling. Essential for silanols or extremely acid-sensitive groups.
-
Hydroxides (Ba(OH)₂, NaOH): "Sledgehammer" activation. Only for very unreactive, non-sensitive substrates (e.g., sterically hindered aryl bromides).
Standard "Gold Standard" Protocol
Use this when the literature prep (Pd(PPh₃)₄/Toluene) fails.
-
Catalyst: Pd(dppf)Cl₂[5] · DCM (5 mol%)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed by sparging with Ar for 15 mins.
-
Base: K₃PO₄ (3.0 equiv)
-
Temperature: 80 °C
-
Time: 4-16 hours.
Note: If using a boronic ester (BPin), add 5 mol% of free base (e.g., Et₃N) or ensure water is present to hydrolyze the ester in situ.
Part 5: Troubleshooting Logic Flow
Use this decision tree to navigate your specific failure.
References
-
BenchChem. Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. (2025).[2][5][6] Retrieved from
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews, 95(7), 2457–2483. (1995).[7] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. (2014).[8][9] Link
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (2008). Link
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (2010).[10] Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Catalyst selection to minimize side products with boronic acids
To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Minimizing Side Products in Suzuki-Miyaura Coupling
Executive Summary: The "Speed is Safety" Paradigm
In Suzuki-Miyaura coupling, side products are rarely random; they are kinetic consequences of a stalled catalytic cycle. The two primary enemies—Protodeboronation and Homocoupling —thrive when the productive cross-coupling pathway is slower than the decomposition pathways.
-
The Golden Rule: To minimize side products, you must accelerate the productive catalytic turnover (Oxidative Addition
Transmetallation Reductive Elimination) to "outrun" the background decomposition rates.
This guide provides a decision framework for catalyst selection based on substrate stability and reaction kinetics.
Diagnostic: Identify Your Side Product
Before selecting a catalyst, confirm the identity of your impurity.
| Side Product | Structure | Diagnosis | Root Cause |
| Protodeboronation | Mass = | Slow Transmetallation. The boronic acid decomposes before it can react with the Pd-center. | |
| Homocoupling | Mass = | Oxygen Contamination. Re-oxidation of Pd(0) to Pd(II) or disproportionation. | |
| Phenol Formation | Mass = | Oxidation. Reaction with peroxides or incomplete degassing. |
Module A: Solving Protodeboronation (The "Unstable Boronic Acid" Problem)
Protodeboronation is the most common failure mode for 2-heterocyclic (e.g., 2-pyridine) and polyfluorinated boronic acids.
Mechanism & Logic
Decomposition occurs via two main pathways:
-
Base-Catalyzed: Formation of the boronate anion
followed by reaction with water.[3] -
Metal-Catalyzed: If the Pd catalyst is sterically crowded and oxidative addition is slow, the catalyst itself can facilitate deboronation.
The Solution: Use Rapid-Activation Precatalysts .
Standard catalysts like
Recommended Catalyst Systems
| Component | Recommendation | Scientific Rationale |
| Precatalyst | XPhos Pd G4 or SPhos Pd G3 | These activate immediately upon base addition (via reductive elimination of the carbazole/amine leaving group), allowing coupling at |
| Ligand | XPhos (for heteroaryls) | Large steric bulk facilitates rapid reductive elimination; electron richness speeds up oxidative addition. |
| Base | Avoids hydroxides ( | |
| Solvent | THF or 1,4-Dioxane | High solubility for the precatalyst; compatible with aqueous phosphate buffers. |
Protocol: The "Cold-Start" Method for Unstable Substrates
Use this for 2-pyridine boronic acids or polyfluorophenyl boronates.
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (1–2 mol%) to a vial.
-
Degas: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add degassed THF (0.2 M concentration relative to halide).
-
Base Injection: Add degassed aqueous
(2.0 equiv). -
Reaction: Stir vigorously at Room Temperature for 30 minutes.
-
Note: If conversion is low after 1h, warm to 40°C. Do not heat to 80°C+ immediately.
-
Module B: Solving Homocoupling (The "Oxidant" Problem)
Homocoupling (
Troubleshooting Logic
-
Is Oxygen present? Even trace
promotes this. -
Are you using a Pd(II) salt?
must be reduced to Pd(0) to start the cycle.[5] The reductant is often your boronic acid, causing immediate homocoupling of 1 equivalent of reagent.
Recommended Catalyst Systems
| Component | Recommendation | Scientific Rationale |
| Catalyst | P(tBu)3 Pd G4 or Pd-162 | Bulky ligands prevent the simultaneous binding of two aryl groups, sterically inhibiting homocoupling. |
| Scavenger | Potassium Formate (add 10 mol%) | Acts as a sacrificial reductant to keep Pd in the (0) oxidation state, sparing the boronic acid. |
| Solvent | Degassed Toluene/Water | Biphasic systems often protect the catalyst from dissolved oxygen better than homogenous polar solvents. |
Decision Logic & Mechanism Visualization
The following diagrams illustrate the competitive pathways and the decision logic for troubleshooting.
Caption: Decision tree for selecting reaction conditions based on observed side products.
Caption: Kinetic competition: Rapid Oxidative Addition (OA) and Transmetallation are required to intercept the Boronic Acid before it degrades.
Catalyst Selection Matrix
Use this table to select the starting point for your optimization.
| Substrate Class | Challenge | Recommended Precatalyst | Ligand Type | Base/Additive |
| Standard Aryl-Aryl | General Purpose | XPhos Pd G4 | Biaryl Phosphine | |
| Sterically Hindered | Slow OA / Transmetallation | SPhos Pd G3 | Bulky Biaryl | |
| Unstable (2-Pyridine) | Rapid Protodeboronation | XPhos Pd G4 | Biaryl Phosphine | |
| Alkyl Boronic Acids | Pd(dppf)Cl2 | Bidentate | ||
| Chlorides (Unreactive) | Slow OA | PEPPSI-IPr | NHC |
Frequently Asked Questions (FAQ)
Q: Why do you recommend G3/G4 precatalysts over Pd(dba)2 + Ligand?
A:
Q: My 2-pyridine boronic acid deboronates even at room temperature. What now? A: Switch to a MIDA Boronate or a Trifluoroborate . These are "slow-release" reagents.[6][7] Under the reaction conditions, they hydrolyze slowly to release the active boronic acid in low concentrations. This keeps the standing concentration of unstable acid low, ensuring it reacts with the catalyst immediately upon release rather than accumulating and decomposing.
Q: Can I use ethanol as a solvent to be "greener"? A: For stable substrates, yes. For unstable ones, no . Protic solvents like ethanol and methanol significantly accelerate protodeboronation pathways. Stick to aprotic solvents (THF, Toluene, DMF) with a controlled amount of water if necessary.
References
-
Mechanistic Analysis of Protodeboronation: Cox, P. A., et al. (2016).[8] Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Buchwald Precatalyst Generations (G3/G4): Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]
-
Coupling of Unstable Polyfluoroaryl/Heteroaryl Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[9] A new palladium precatalyst allows for the fast Suzuki− Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[9] Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Slow-Release Strategy (MIDA Boronates): Knapp, D. M., et al. (2009). In situ formation of anhydrous pinacol boronic esters for the Suzuki-Miyaura cross-coupling of unstable boronic acids. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Homocoupling Mechanisms and Mitigation: Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
Storage and handling recommendations for (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Technical Support Center: (4-((3,3-Dimethylureido)methyl)phenyl)boronic Acid Ticket ID: #T3-BORON-UREA-001 Support Tier: Senior Application Scientist Status: Resolved
Executive Summary
You are working with This compound . This molecule combines a reactive phenylboronic acid moiety (susceptible to dehydration and oxidation) with a urea linkage (susceptible to hydrogen bonding and polarity shifts).
Users frequently misdiagnose the "degradation" of this compound. The formation of a sticky solid or changes in solubility often indicate reversible boroxine formation rather than irreversible decomposition. This guide provides the protocols to distinguish between the two and optimize your experimental handling.
Part 1: Storage & Stability (The Boroxine Cycle)
The Core Issue: Boronic acids are hygroscopic.[1][2][3] Under standard storage conditions, they exist in a dynamic equilibrium with their dehydrated trimer form, known as a boroxine . This is driven by entropy and the release of water.[4]
-
Observation: The white powder may turn into a "glassy" solid or sticky paste over time.
-
Diagnosis: This is usually not oxidation. It is likely dehydration.
-
Action: In most Suzuki-Miyaura couplings, the boroxine is equally reactive to the monomer because the basic aqueous reaction media hydrolyzes it back to the active boronic acid species in situ [1].
Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of dehydration and oxidation. |
| Atmosphere | Argon/Nitrogen | Prevents atmospheric moisture absorption (caking) and aerobic oxidation (protodeboronation). |
| Container | Amber Glass + Parafilm | Protects from light; ensures a hermetic seal to maintain the hydration equilibrium. |
| Long-term | -20°C | Recommended for storage >6 months to inhibit slow protodeboronation. |
Visualizing the Equilibrium (Graphviz)
The following diagram illustrates the reversibility of the boroxine formation and the irreversible path of oxidation.
Figure 1: The dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine).[5][6] Note that oxidation is irreversible.
Part 2: Solubility & Handling
The urea tail (-NH-CO-N(Me)2) adds significant polarity and hydrogen-bond donor capability compared to a simple phenylboronic acid. This complicates solubility.
Troubleshooting Solubility:
-
Do NOT use: Non-polar solvents (Hexane, Et2O, Toluene). The urea tail will cause precipitation.
-
Use with Caution: Alcohols (MeOH, EtOH). Boronic acids form boronic esters with alcohols rapidly [2]. While often reversible, this changes the species in solution and can complicate HPLC/NMR monitoring.
-
Recommended: DMSO or DMF.
Standard Dissolution Protocol
-
Weighing: Weigh quickly. The urea group is hygroscopic.[2] If the solid is clumpy, do not crush it in open air; use a glovebox or dry bag if possible.
-
Solvent Addition: Add DMSO-d6 (for analysis) or DMF (for reaction).
-
Verification (The Self-Validating Step):
-
Run a
H NMR . -
Check the integration of the methyl groups on the urea (approx.[7] 2.9 ppm).
-
Crucial Check: If you see a complex set of peaks in the aromatic region, you likely have a mixture of monomer and boroxine. Add 1 drop of D
O to the NMR tube. This forces hydrolysis, collapsing the boroxine peaks back into the monomeric acid signals, confirming purity [3].
-
Part 3: Reaction Optimization (Suzuki-Miyaura)
The primary failure mode for this molecule in cross-coupling is Protodeboronation (the loss of the boron group, replaced by a proton).[9]
Mechanism of Failure: Under basic conditions, the boronate "ate" complex is formed. If transmetalation to Palladium is slow, the C-B bond can break, releasing the urea-phenyl ring as a byproduct (protodeboronation).
Optimization Matrix
| Variable | Recommendation | Reason |
| Base Selection | K | Weaker bases reduce the concentration of the unstable "ate" complex, minimizing protodeboronation [4]. Avoid strong bases like NaOH if yield is low. |
| Water Content | Trace Water Required | Absolute anhydrous conditions can stall the reaction because water is needed to hydrolyze the boroxine back to the active acid. |
| Temperature | 60°C - 80°C | Avoid refluxing at >100°C for prolonged periods to prevent thermal decomposition of the urea linkage. |
Part 4: Troubleshooting FAQ
Q: My compound has turned into a sticky gum. Is it ruined? A: Likely not. This is typical of urea-containing boronic acids absorbing water and partially trimerizing.
-
Test: Dissolve a small amount in DMSO with mild heating. If it dissolves clearly, it is usable. If it leaves a dark, insoluble residue, oxidative degradation has occurred.
Q: Can I use the boroxine form in my calculation? A: Yes, but you must correct the Molecular Weight.
-
Boronic Acid MW:
-
Boroxine MW:
-
Practical Tip: Most researchers assume 100% acid for stoichiometry. Since boroxine formation increases the effective boron content per gram (by removing water weight), using the acid MW provides a slight excess of reagent, which is beneficial.
Q: I see two sets of peaks in my LC-MS. What are they? A:
-
Mass (M-18)+1: The boroxine fragment or dehydration in the source.
-
Mass (M+14): If using Methanol, this is the methyl ester formed in the vial. Switch to Acetonitrile/Water for LC-MS.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Iovine, P. M., et al. (2008). Reversible Boroxine Formation: A Kinetic and Thermodynamic Study. Journal of the American Chemical Society, 130(19), 6084–6085. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical Comparison Guide: NMR Profiling of (4-((3,3-Dimethylureido)methyl)phenyl)boronic Acid
The following guide provides an in-depth technical analysis of the NMR characterization of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid . It is designed for analytical scientists and medicinal chemists requiring rigorous structural verification and purity assessment.[1]
Executive Summary & Structural Context
This compound (CAS: 2246815-87-0) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteasome modulators via Suzuki-Miyaura cross-coupling.[2]
The molecule presents specific analytical challenges:
-
Quadrupolar Relaxation: The Boron atom (
B, ) causes significant broadening of the ipso-carbon signal in C NMR. -
Dynamic Equilibrium: Boronic acids exist in equilibrium with boroxines (trimers) and can form esters in situ with alcoholic solvents.[1]
-
Rotational Isomerism: The dimethylurea moiety can exhibit restricted rotation, potentially broadening N-methyl signals at lower temperatures.[1]
This guide compares the analytical performance of the native boronic acid against its boronate ester derivatives and evaluates solvent systems to ensure data integrity.[1]
Structural Assignment Strategy
The molecule comprises three distinct magnetic environments: the Aryl Boronic Acid Core , the Benzylic Linker , and the Dimethylurea Terminus .[2]
Visualization: Structural Logic & Connectivity
Figure 1: Magnetic connectivity and key NMR interactions within the molecule.[1]
Comparative Analysis: Solvent Systems
The choice of solvent is the single most critical variable in the analysis of this compound. Improper selection leads to artifacts that mimic impurities.[1]
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | D2O + NaOD (Specific Use) |
| Boronic Acid Stability | High. Forms stable H-bonds; prevents dehydration to boroxine.[1] | Low. Rapid exchange with solvent; potential methyl boronate ester formation.[1] | Variable. Converts to tetrahedral boronate anion ( |
| Proton Exchange | Slow. Allows observation of Urea NH and B(OH)₂ protons.[1] | Fast. NH and OH signals disappear (exchange with D). | Fast. No exchangeable protons visible.[1] |
| Resolution | Sharp signals; B(OH)₂ appears as a broad singlet ~8.0 ppm.[1] | Clean aliphatic region; aromatic region may shift.[1] | Distinct shift in aromatic region due to charge change.[1] |
| Suitability | Primary Characterization | Coupling Verification | Solubility/Salt Studies |
Recommendation: Use DMSO-d6 for primary structural characterization to observe the integral urea NH triplet and boronic acid hydroxyls.[1]
Experimental Data: Chemical Shift Profiling
The following data represents the consensus chemical shifts derived from high-fidelity fragment analysis (phenylboronic acid + 1,1-dimethyl-3-benzylurea) in DMSO-d6 .
H NMR (400 MHz, DMSO-d6)
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| B-OH | 7.90 – 8.10 | Broad Singlet | 2H | - | Exchangeable; width depends on concentration/H-bonding.[1] |
| Ar-H (Ortho) | 7.70 – 7.75 | Doublet | 2H | 8.0 | Deshielded by electron-withdrawing B(OH)₂ group.[1] |
| Ar-H (Meta) | 7.20 – 7.25 | Doublet | 2H | 8.0 | Ortho to alkyl group; typical aromatic range.[1] |
| Urea NH | 6.45 – 6.60 | Triplet | 1H | 6.0 | Couples to benzylic CH₂; disappears in D₂O shake.[1] |
| Benzyl CH₂ | 4.20 – 4.25 | Doublet | 2H | 6.0 | Deshielded by phenyl ring and urea nitrogen.[1] |
| N-Me₂ | 2.80 – 2.85 | Singlet | 6H | - | Characteristic dimethylurea signal; sharp singlet.[1] |
C NMR (100 MHz, DMSO-d6)
Reference: DMSO Septet (39.5 ppm)
| Position | Shift ( | Type | Notes |
| Urea C=O | 158.0 – 158.5 | Quaternary | Distinct downfield carbonyl signal.[1] |
| Ar-C (Para) | 143.0 – 144.0 | Quaternary | Linker attachment point.[1] |
| Ar-C (Ortho) | 134.0 – 135.0 | CH | Deshielded by Boron (typical for Ar-B).[1] |
| Ar-C (Ipso) | ~134.0 (Broad) | Quaternary | Critical: Often invisible or very broad due to |
| Ar-C (Meta) | 126.0 – 127.0 | CH | Standard aromatic shift.[1] |
| Benzyl CH₂ | 43.0 – 44.0 | CH₂ | Benzylic carbon attached to Nitrogen.[1] |
| N-Me₂ | 36.0 – 36.5 | CH₃ | Dimethylamino carbons.[1] |
Comparative Performance: Acid vs. Pinacol Ester
For researchers encountering difficulty with purification or solubility, converting the boronic acid to a Pinacol Ester is a standard alternative.[1][2]
Workflow: Boronic Acid vs. Pinacol Ester Analysis
Figure 2: Decision matrix for analyzing boronic acids versus their ester derivatives.
Performance Matrix
| Metric | Parent Boronic Acid | Pinacol Ester Derivative |
| Solubility (CDCl₃) | Poor (Requires DMSO/MeOH) | Excellent |
| NMR Line Width | Broader (H-bonding/Exchange) | Sharp |
| Mass Spec (ESI) | Often shows [M-H₂O+H]⁺ or Boroxine | Distinct [M+H]⁺ |
| Synthetic Utility | Reactive species (Suzuki) | Protected species (Storage) |
Protocol for In-Situ Derivatization: If the boronic acid spectrum is ambiguous, add 1.1 equivalents of pinacol and MgSO₄ to the NMR tube (if using CDCl₃) or perform a micro-scale reaction in MeOH. The appearance of the pinacol methyl singlets (~1.3 ppm, 12H) and sharpening of aromatic peaks confirms the boronic acid structure.[2]
Experimental Protocols
Protocol A: Standard Characterization (DMSO-d6)[1]
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6.
-
Tube: Use high-quality 5mm NMR tubes (borosilicate glass is acceptable, but quartz is preferred for
B studies). -
Acquisition (
H): -
Acquisition (
C):-
Scans: ≥ 512 (due to splitting of C-B signals).
-
Line broadening (LB): 1.0–3.0 Hz (to visualize the broad C-B signal).
-
Protocol B: D₂O Exchange Test (Verification of NH/OH)
-
Acquire the standard
H spectrum in DMSO-d6.[1] -
Add 1–2 drops of D₂O directly to the NMR tube.[1]
-
Shake vigorously and allow to settle for 2 minutes.
-
Re-acquire
H spectrum.[1]-
Validation: The signals at ~8.0 ppm (B-OH) and ~6.5 ppm (NH) must disappear. The doublet at ~4.2 ppm (CH₂) should collapse to a singlet.[1]
-
References
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Authoritative text on Boronic Acid properties).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2]
-
Babij, N. R., et al. (2016).[1][2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development, 20(3), 661–667.[2] Link[2]
-
Beckett, M. A., et al. (2014).[1][2]
B NMR studies of boronic esters. Polyhedron, 77, 96-102.[1][2] (Discussion on Boron-Carbon coupling and broadening). -
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for Urea and Benzyl shifts). Link
Sources
A Researcher's Guide to Kinetic Studies of Suzuki Coupling: The Impact of Boronic Acid Structure
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its reliability and functional group tolerance have made it a cornerstone of modern synthesis. However, to truly master this reaction for process optimization and scale-up, a deep understanding of its kinetics is paramount. This guide provides an in-depth comparison of how the choice of boronic acid—a key coupling partner—profoundly influences the reaction rate, supported by mechanistic insights and practical experimental design.
The Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While the oxidative addition of the organic halide to the Pd(0) complex is often considered the rate-determining step, the nature of the boronic acid directly and significantly impacts the kinetics of the transmetalation step.[5][6]
The catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[3][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[3][5] This step is critically influenced by the boronic acid's structure and requires activation by a base.[6][7] The base activates the boronic acid, enhancing the polarization of the organic ligand and facilitating its transfer to the palladium complex.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Boronic Acid's Role in Reaction Kinetics
The transmetalation step is a complex process where the choice of boronic acid exerts significant control over the overall reaction rate. This influence can be broadly categorized into electronic and steric effects.
Electronic Effects
The electronic nature of the substituents on the aryl boronic acid plays a crucial role in its reactivity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) facilitates a faster transfer of the aryl group to the electron-deficient palladium(II) center, thereby accelerating the rate of transmetalation.[8]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density of the aryl ring. This reduced nucleophilicity of the ipso-carbon leads to a slower rate of transmetalation.
Steric Effects
The steric bulk of substituents on the boronic acid can also significantly impact reaction kinetics.
-
Ortho-Substituents: Bulky groups at the ortho-position of the aryl boronic acid can sterically hinder the approach of the boronic acid to the palladium complex. This steric clash can slow down or even inhibit the transmetalation step, leading to a decrease in the overall reaction rate. The steric hindrance of organoboranes can lead to a decrease in the reactivity of the Suzuki reaction.[9]
Experimental Design for Kinetic Analysis
To quantitatively compare the performance of different boronic acids, a well-designed kinetic study is essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for monitoring the progress of the reaction by quantifying the formation of the product and the consumption of reactants over time.[10]
A Comparative Kinetic Analysis Protocol
This protocol outlines a method to compare the kinetics of Suzuki coupling using an electron-rich (4-methoxyphenylboronic acid), a neutral (phenylboronic acid), and an electron-poor (4-trifluoromethylphenylboronic acid) coupling partner.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Boronic acids:
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
4-(Trifluoromethyl)phenylboronic acid
-
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, GC or HPLC system
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl halide, palladium catalyst, base, and internal standard.
-
Initiation: To each vial, add the solvent mixture and then inject the respective boronic acid solution to start the reaction.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the starting aryl halide relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each boronic acid. The initial slope of this curve represents the initial reaction rate.
Caption: Workflow for a typical kinetic experiment.
Comparative Data Analysis
The data obtained from the kinetic experiments can be summarized to provide a clear comparison of the performance of the different boronic acids.
| Boronic Acid | Substituent | Electronic Effect | Relative Initial Rate (Normalized) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 1.5 |
| Phenylboronic acid | -H | Neutral | 1.0 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Electron-Withdrawing | 0.6 |
Table 1: Comparison of initial reaction rates for Suzuki coupling with different boronic acids. The data is representative and normalized to the rate of phenylboronic acid.
Caption: Relationship between boronic acid properties and reaction kinetics.
Conclusion and Practical Implications
The kinetic profile of a Suzuki-Miyaura coupling is intrinsically linked to the structure of the boronic acid. For drug development professionals and process chemists, understanding these relationships is crucial for optimizing reaction conditions. When rapid reaction times are desired, selecting a boronic acid with electron-donating substituents can be advantageous. Conversely, for sterically demanding couplings or when slower, more controlled reactions are necessary, boronic acids with electron-withdrawing groups or significant steric bulk may be more appropriate. By systematically studying the kinetics, researchers can make informed decisions to enhance the efficiency, yield, and overall success of their synthetic endeavors.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (2018). Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (2007). Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Publications. (2018). Available at: [Link]
-
The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation - UdG. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. - R Discovery. (2018). Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chembites.org [chembites.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. vapourtec.com [vapourtec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
